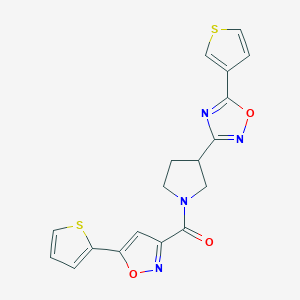

(5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a heterocyclic molecule featuring a central pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety at the 3-position and a methanone-linked isoxazole-thiophene group. Its synthesis likely follows multistep protocols involving cyclocondensation and coupling reactions, as seen in analogous heterocyclic systems (e.g., oxadiazole-thiophene derivatives synthesized via acid-catalyzed thiosemicarbazone formation and cyclization ). The structural complexity arises from the integration of isoxazole, oxadiazole, and thiophene rings, which are known to enhance electronic properties and bioactivity in medicinal chemistry contexts .

Properties

IUPAC Name |

[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c23-18(13-8-14(24-20-13)15-2-1-6-27-15)22-5-3-11(9-22)16-19-17(25-21-16)12-4-7-26-10-12/h1-2,4,6-8,10-11H,3,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNHCSVOBVBNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=NOC(=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Isoxazole ring : Known for various pharmacological properties.

- Thiazole and oxadiazole moieties : These heterocycles are often associated with antimicrobial and anticancer activities.

- Pyrrolidine structure : This five-membered ring can enhance lipophilicity and bioavailability.

Molecular Formula

The molecular formula of the compound is , indicating a complex structure with significant potential for interaction with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of various thiophene and isoxazole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against multiple cancer cell lines, including:

- HeLa (cervical cancer)

- HCT116 (colon cancer)

In vitro studies revealed that derivatives of isoxazole exhibited IC50 values in the range of 10–30 µM against these cell lines, indicating moderate to significant antiproliferative activity .

Antimicrobial Activity

The presence of the thiophene and oxadiazole rings suggests potential antimicrobial properties. Compounds containing these moieties have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 7.8 to 62.5 µg/mL against various bacterial strains .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor modulation : Interaction with cellular receptors could lead to downstream effects that inhibit tumor growth or bacterial replication.

Study 1: Anticancer Activity

A study by Maftei et al. highlighted the synthesis of similar oxadiazole derivatives that showed promising anticancer activity with IC50 values around 92.4 µM against a panel of cancer cell lines . This underscores the potential of this compound as a lead compound for further development.

Study 2: Antimicrobial Effects

Research indicated that related thiophene compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The MIC values were consistent with those observed in other studies involving thiophene derivatives .

Table 1: Biological Activity Summary

Comparison with Similar Compounds

a) 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione

- Structure: Replaces thiophene with pyridine and lacks the isoxazole-pyrrolidine-methanone framework.

b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Structure: Shares the methanone core but substitutes isoxazole with pyrazole and oxadiazole with cyanothiophene.

- Implications: The amino and cyano groups may enhance hydrogen-bonding capacity, improving aqueous solubility relative to the target compound.

c) Marine actinomycete-derived oxadiazoles

- Structure : Naturally occurring oxadiazoles with alkyl or aryl substituents.

- Implications : Biological origin often correlates with chiral centers and complex stereochemistry, unlike the synthetic target compound’s planar thiophene systems.

Hypothetical Physicochemical and Bioactive Properties

Based on structural parallels:

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

- Cyclocondensation : Refluxing thiophene-containing precursors (e.g., α,β-unsaturated ketones) with hydrazine hydrate in glacial acetic acid for 4–6 hours to form pyrazole or oxadiazole cores .

- Solvent selection : Ethanol or DMF-EtOH mixtures (1:1) for recrystallization to enhance purity .

- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR/IR : Confirm regiochemistry of thiophene and oxadiazole substituents. For example, IR peaks at 1650–1700 cm⁻¹ indicate carbonyl groups, while ¹H NMR signals at δ 6.8–7.5 ppm confirm thiophene protons .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Store at –20°C in amber vials to prevent degradation of thiophene and oxadiazole moieties .

- Solvent compatibility : Avoid prolonged exposure to DMSO or DMF, which may accelerate tautomerism (e.g., thione-thiol shifts) .

Advanced Research Questions

Q. What experimental and computational methods can elucidate thione-thiol tautomerism in the oxadiazole moiety?

- Spectroscopy : Compare UV-Vis spectra in polar vs. nonpolar solvents; shifts in λmax indicate tautomeric equilibria .

- DFT calculations : Model energy barriers between tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .

- X-ray data : Detect sulfur atom positions in crystal structures to confirm dominant tautomer .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Substituent variation : Replace thiophene with phenyl or furan groups to assess electronic effects on target binding .

- In vitro assays : Test against kinase or protease panels to identify inhibitory activity (IC50 values) .

- Docking simulations : Use AutoDock Vina to predict interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity verification : Re-analyze disputed batches via HPLC and elemental analysis .

- Assay standardization : Compare results under identical conditions (e.g., pH, temperature) .

- Orthogonal models : Validate cytotoxicity in both 2D cell monolayers and 3D spheroids .

Q. How can regioselectivity be controlled during electrophilic substitution on the thiophene rings?

- Directing groups : Use electron-withdrawing substituents (e.g., –NO₂) to favor substitution at the 5-position of thiophene .

- Microwave-assisted synthesis : Enhance selectivity for iodination or nitration via controlled heating .

Q. What computational tools predict metabolic stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.